Cas no 774517-20-3 (Solifenacin EP Impurity F)

Solifenacin EP Impurity F 化学的及び物理的性質
名前と識別子
-
- Solifenacin Impurity 6(Solifenacin EP Impurity F)
- Solifenacin EP Impurity F (RS isomer)
- Solifenacin Succinate EP Impurity FQ: What is Solifenacin Succinate EP Impurity F Q: What is the CAS Number of Solifenacin Succinate EP Impurity F Q: What is the storage condition of Solifenacin Succinate EP Impurity F Q: What are the applications of Solifenacin Succinate EP Impurity F
- (3S)-1-Azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Solifenacin EP Impurity F
-
- MDL: MFCD28411493
- インチ: 1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m1/s1
- InChIKey: FBOUYBDGKBSUES-FGZHOGPDSA-N
- ほほえんだ: [C@@H]1(C2=CC=CC=C2)C2=C(C=CC=C2)CCN1C(O[C@@]1([H])C2CCN(CC2)C1)=O
計算された属性
じっけんとくせい
Solifenacin EP Impurity F 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310970-1g |
774517-20-3 | 95% | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-310970-1.0g |
774517-20-3 | 95% | 1.0g |
$0.0 | 2023-02-26 |
Solifenacin EP Impurity F 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Solifenacin EP Impurity Fに関する追加情報
Introduction to Solifenacin EP Impurity F (CAS No. 774517-20-3) in Modern Chemical and Pharmaceutical Research
The compound Solifenacin EP Impurity F, identified by the chemical abstracts service number 774517-20-3, represents a significant focus in the realm of pharmaceutical quality control and impurity profiling. As a key impurity associated with the widely used antimuscarinic agent Solifenacin succinate, this substance has garnered attention due to its implications in drug safety, efficacy, and regulatory compliance. The detailed study of such impurities is not merely an academic exercise but a critical component in ensuring that pharmaceutical products meet stringent purity standards, thereby safeguarding patient health and therapeutic outcomes.
In the context of modern pharmaceutical chemistry, the identification and quantification of impurities in drug substances are paramount. The European Pharmacopoeia (EP) guidelines provide rigorous criteria for acceptable impurity levels, and compounds like Solifenacin EP Impurity F are often subjected to meticulous analysis using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods enable researchers to isolate, identify, and quantify impurities with high precision, ensuring that final drug formulations are both safe and effective.
The structural elucidation of Solifenacin EP Impurity F has been a subject of extensive research. Through detailed spectroscopic studies, scientists have been able to determine its molecular structure, which is crucial for understanding its potential biological activity and toxicological profile. For instance, impurities derived from solvation or degradation processes may exhibit different pharmacological properties compared to the parent compound, necessitating thorough characterization. This knowledge is vital for developing robust purification strategies that minimize the presence of such contaminants in pharmaceutical products.
Recent advancements in metabolomics and proteomics have further highlighted the importance of impurity analysis in drug development. These technologies allow researchers to explore the metabolic pathways influenced by Solifenacin EP Impurity F, providing insights into potential side effects or interactions with other therapeutic agents. For example, studies have shown that certain impurities may alter the pharmacokinetic profile of drugs by affecting their absorption, distribution, metabolism, or excretion (ADME). Such findings underscore the need for comprehensive impurity profiling early in the drug development pipeline.
The regulatory landscape also plays a pivotal role in shaping research priorities around Solifenacin EP Impurity F. Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require manufacturers to submit detailed data on impurities present in drug products. This includes not only their identification and quantification but also assessments of their potential toxicity. As a result, companies invest heavily in research to develop efficient methods for detecting and reducing impurities like Solifenacin EP Impurity F, ensuring compliance with regulatory standards.
From a synthetic chemistry perspective, understanding the formation mechanisms of Solifenacin EP Impurity F is essential for optimizing manufacturing processes. By identifying pathways that lead to its formation—whether through side reactions or degradation—chemists can devise strategies to minimize its occurrence. This might involve modifying reaction conditions, employing protective groups, or using catalysts that promote desired pathways over those leading to impurities. Such efforts contribute to improving overall process yield and product quality.
The role of computational chemistry in studying Solifenacin EP Impurity F cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of this compound under various conditions, helping to guide experimental design. For instance, computational studies can forecast how different solvents or temperatures might influence its stability or reactivity. These insights can then be validated through empirical experiments, leading to a more nuanced understanding of its properties and behavior.
In conclusion, the compound Solifenacin EP Impurity F (CAS No. 774517-20-3) exemplifies the intricate relationship between chemical purity and therapeutic efficacy. Its study not only advances our understanding of drug metabolism and degradation but also reinforces the importance of rigorous quality control measures in pharmaceutical manufacturing. As research continues to uncover new aspects of this impurity's behavior and significance, it remains a critical area of focus for scientists striving to enhance drug safety and effectiveness.
774517-20-3 (Solifenacin EP Impurity F) 関連製品
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1310704-51-8(1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine)
- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)
- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)
- 3707-36-6(5H-Dibenzo[a,d]cycloheptene-5-carbonyl chloride)
- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 55136-76-0(Kaempferol 3-sophoroside-7-glucoside)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)




